molecular formula C9H20N2O B13199410 4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol

4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol

Cat. No.: B13199410
M. Wt: 172.27 g/mol
InChI Key: RXQZSIBVWMLKCH-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring substituted with an aminoethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol typically involves the reaction of 3,3-dimethylpiperidine with ethylene oxide, followed by the introduction of an amino group. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

  • 4-(2-Aminoethyl)piperidine
  • 3,3-Dimethylpiperidine
  • 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide

Uniqueness

4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4-(2-aminoethyl)-3,3-dimethylpiperidin-4-ol

InChI

InChI=1S/C9H20N2O/c1-8(2)7-11-6-4-9(8,12)3-5-10/h11-12H,3-7,10H2,1-2H3

InChI Key

RXQZSIBVWMLKCH-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1(CCN)O)C

Origin of Product

United States

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